molecular formula C9H7N3O3 B13442856 3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide

3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide

Cat. No.: B13442856
M. Wt: 205.17 g/mol
InChI Key: SRCWGMVFWXIPTF-UHFFFAOYSA-N
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Description

3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with ethyl oxalate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other functionalized derivatives, which can be tailored for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate stands out due to its specific structural configuration, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its promising applications in various fields highlight its significance compared to other oxadiazole derivatives .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C9H7N3O3/c10-9(13)8-7(11-15-12(8)14)6-4-2-1-3-5-6/h1-5H,(H2,10,13)

InChI Key

SRCWGMVFWXIPTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NO[N+](=C2C(=O)N)[O-]

Origin of Product

United States

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